molecular formula C17H21N3OS B4872475 (5-ISOPROPYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

(5-ISOPROPYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

Cat. No.: B4872475
M. Wt: 315.4 g/mol
InChI Key: GIYLDVPADWLTEY-UHFFFAOYSA-N
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Description

(5-ISOPROPYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of thienyl, pyridyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ISOPROPYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienyl and pyridyl intermediates, followed by their coupling with a piperazino derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency and yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-ISOPROPYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5-ISOPROPYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (5-ISOPROPYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are known for their biological activity.

    Thienyl Compounds: These compounds contain the thienyl group and are often used in medicinal chemistry.

    Pyridyl Compounds: These compounds feature the pyridyl group and are widely studied for their pharmacological properties.

Uniqueness

(5-ISOPROPYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5-propan-2-ylthiophen-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13(2)15-11-14(12-22-15)17(21)20-9-7-19(8-10-20)16-5-3-4-6-18-16/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYLDVPADWLTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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